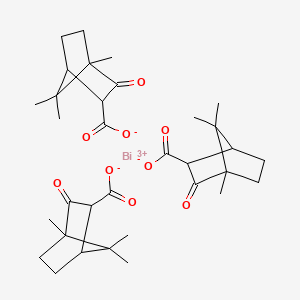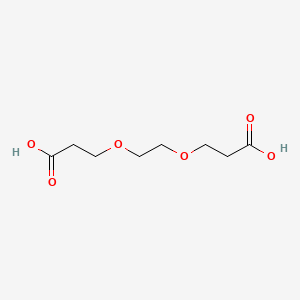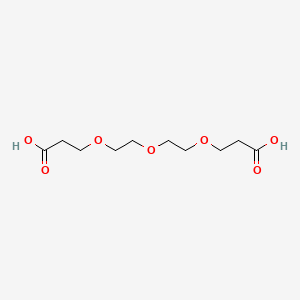
Bispyribac-sodium
Vue d'ensemble
Description
Synthesis Analysis
The preparation of bispyribac-sodium involves the use of 2-chloro-4,6-dimethoxypyridin as a raw material, which directly reacts with 2,6-dihydroxybenzoic acid in the presence of a solvent, wormwood salt, and a catalyst of sodium alkyl-sulfinate .Molecular Structure Analysis
The chemical formula of bispyribac-sodium is C19H17N4NaO8 . Its exact mass is 452.09 and its molecular weight is 452.355 .Chemical Reactions Analysis
An analytical method employing HPLC with a diode array detector was developed to determine bispyribac-sodium residues in rice . The liquid–liquid partition and anion exchange solid phase procedures provide effective extraction and cleanup methods for analysis feasibility .Physical And Chemical Properties Analysis
Bispyribac-sodium is highly soluble in water . It is a faintly acidic compound, with a pKa of 3.05, and two forms of different molecular weight (452 and 430 g mol −1) .Applications De Recherche Scientifique
Control of Annual Bluegrass on Creeping Bentgrass Putting Greens
Bispyribac-sodium has been found to effectively control annual bluegrass in creeping bentgrass fairways. The application regimes may need to be modified for effective annual bluegrass control on putting greens due to management differences . The most effective bispyribac-sodium regime was 24.6 g ha −1 applied weekly, which controlled annual bluegrass 90% after 8 weeks with acceptable levels of creeping bentgrass discoloration .
Efficacy on Early Watergrass and Late Watergrass
Bispyribac-sodium has shown efficacy against early watergrass and late watergrass from rice fields. The herbicide was found to be effective when applied at the three- to four-leaf growth stage, providing 89 to 100% control of early watergrass and 84 to 100% control of late watergrass .
Coapplication with Selected Rice Herbicides and Insecticides
The efficacy of bispyribac-sodium can be affected by coapplication with other substances. For instance, mixtures of bispyribac-sodium with azimsulfuron provided better control of both early and late watergrass at any growth stage than bispyribac-sodium applied alone .
Interaction with Surfactants
The addition of surfactants such as polyoxyethylene sorbitan fatty acids (PSFA) and terpene polymers (TP) can increase the efficacy of bispyribac-sodium. This combination has been studied for its ability to control a wide range of weeds and its effect on rice .
Medium-term Effects on Adsorption–Desorption, Dissipation, Leaching, and Efficacy
Research has evaluated the medium-term effects on adsorption–desorption, dissipation, leaching, and efficacy of bispyribac-sodium, after five years of the transition from flooding to sprinkler irrigation, with and without tillage management, in combination with alperujo compost (AC) application .
Mécanisme D'action
Target of Action
Bispyribac-sodium is a systemic herbicide that primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the growth and development of plants .
Mode of Action
Bispyribac-sodium inhibits the activity of ALS, thereby disrupting the synthesis of essential amino acids required for plant growth . This interaction with its target leads to growth cessation in affected plants . After application, it gets absorbed by foliage and roots .
Biochemical Pathways
By inhibiting ALS, Bispyribac-sodium disrupts the synthesis of branched-chain amino acids, which are vital components of proteins and are necessary for plant growth and development . This disruption in the biochemical pathway leads to growth cessation and eventual death of the plant .
Pharmacokinetics
Bispyribac-sodium exhibits medium mobility in soil . It is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 . These properties impact its bioavailability in the environment .
Result of Action
The inhibition of ALS by Bispyribac-sodium leads to a halt in plant growth soon after treatment . Affected plants become reddish at the tips, indicating the effectiveness of the herbicide .
Action Environment
Bispyribac-sodium is moderately persistent and somewhat mobile in sediment, so leaching into groundwater is likely . Its efficacy can be influenced by environmental factors such as soil type, pH, and temperature . For instance, it is slowly hydrolysed at pH 5 and may be considered stable at pH 7 and 9 .
Safety and Hazards
Bispyribac-sodium can cause harm if swallowed or absorbed through skin or eyes . It is advised to wear proper personal protective equipment and follow label instructions while handling . There is currently no evidence of bispyribac-sodium exposure causing birth defects, reproductive toxicity, or genetic mutations in mammals .
Propriétés
IUPAC Name |
sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHMZYWBSHTEDZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N4NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034383 | |
| Record name | Bispyribac-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bispyribac-sodium | |
CAS RN |
125401-92-5 | |
| Record name | Bispyribac-sodium [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125401925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bispyribac-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPYRIBAC-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NVB39F4NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















